(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiomorpholino)methanone
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Overview
Description
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiomorpholino)methanone is a complex organic compound that features both boron and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiomorpholino)methanone typically involves the reaction of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiomorpholino)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiomorpholino)methanone is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in cross-coupling reactions, making it valuable for constructing complex molecules .
Biology
In biological research, this compound may be used to study the interactions between boron-containing molecules and biological systems. Its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment is an area of ongoing research .
Medicine
In medicinal chemistry, the compound’s ability to interact with biological targets makes it a candidate for drug development. Researchers are exploring its potential as a therapeutic agent for various diseases .
Industry
In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its role in the synthesis of polymers and other high-performance materials is of particular interest .
Mechanism of Action
The mechanism of action of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity. The sulfur atom in the thiomorpholine ring can also participate in redox reactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound shares the boron-containing dioxaborolane group but lacks the thiomorpholino moiety.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar in structure but contains an aldehyde group instead of the thiomorpholino group.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a boronic acid pinacol ester group but differs in the heterocyclic ring structure.
Uniqueness
The uniqueness of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiomorpholino)methanone lies in its combination of boron and sulfur atoms within a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO3S/c1-16(2)17(3,4)22-18(21-16)14-7-5-13(6-8-14)15(20)19-9-11-23-12-10-19/h5-8H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJSBTPWXLYLGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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